7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic analysis of this compound has provided fundamental insights into its three-dimensional molecular architecture. While direct crystallographic data for this specific compound is limited in the current literature, structural studies of closely related azaspiro compounds have established important precedents for understanding spirocyclic conformations. Single-crystal X-ray diffraction studies of related 2-azaspiro[4.4]nonane derivatives have revealed that these systems adopt characteristic envelope conformations in their constituent rings, with the spiro carbon acting as a critical structural pivot point.
The crystallographic parameters typically observed in azaspiro[4.4]nonane systems include monoclinic or orthorhombic space groups, with unit cell dimensions that accommodate the three-dimensional spirocyclic framework. Related compounds demonstrate that the spiro junction creates a rigid molecular scaffold that influences both the overall molecular geometry and the packing arrangements in the solid state. The presence of the hydrochloride counterion in this compound likely contributes to hydrogen-bonding networks that stabilize the crystal structure, similar to observations in other nitrogen-containing heterocyclic hydrochloride salts.
Thermal analysis parameters derived from related azaspiro compounds suggest that these systems exhibit good thermal stability, with decomposition temperatures typically occurring above 200°C. The crystalline form of the hydrochloride salt is expected to show enhanced stability compared to the free base form, as the ionic interaction between the protonated nitrogen and chloride anion provides additional structural rigidity. The envelope conformations observed in the five-membered rings of related structures suggest that this compound likely adopts similar conformational preferences, with the methyl substituent influencing the precise geometric parameters.
Nuclear Magnetic Resonance Spectroscopic Profiling
Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound, particularly through proton and carbon-13 Nuclear Magnetic Resonance techniques. The proton Nuclear Magnetic Resonance spectrum of the parent compound 7-methyl-2-azaspiro[4.4]nonane reveals characteristic chemical shifts that reflect the unique electronic environment created by the spirocyclic framework. The methyl group attached at the 7-position typically appears as a doublet due to coupling with the adjacent methine proton, with chemical shifts in the aliphatic region around 1.0-1.5 parts per million.
The spirocyclic carbon framework generates distinct carbon-13 Nuclear Magnetic Resonance signals, with the quaternary spiro carbon appearing in the region of 70-75 parts per million, consistent with observations in related azaspiro systems. This characteristic chemical shift provides unambiguous evidence for the spirocyclic structure, as it reflects the unique hybridization state and electronic environment of the carbon atom that bridges the two ring systems. The methylene carbons of the cyclopentane and cyclohexane rings appear at different chemical shifts, typically ranging from 20-45 parts per million, depending on their proximity to the nitrogen atom and the spiro junction.
Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, have proven invaluable for assigning the complete proton and carbon connectivities in related azaspiro compounds. These techniques enable the differentiation between diastereotopic protons and provide crucial information about the three-dimensional arrangement of atoms within the spirocyclic framework. The Nuclear Overhauser Effect Spectroscopy experiments are particularly useful for determining the relative stereochemistry of substituents, as they reveal through-space interactions between nuclei that are spatially proximate but not necessarily bonded.
Mass Spectrometric Characterization and Fragmentation Patterns
Mass spectrometric analysis of this compound provides essential molecular weight confirmation and structural insights through characteristic fragmentation patterns. The molecular ion peak for the free base form appears at mass-to-charge ratio 139.13555, corresponding to the molecular formula C9H17N. Under positive ion electrospray ionization conditions, the most abundant ion typically appears at mass-to-charge ratio 140.14338 for the protonated molecular ion, which serves as the base peak in most analytical conditions.
The fragmentation behavior of azaspiro compounds under electron impact conditions typically involves initial cleavage at the spiro junction, leading to characteristic fragment ions that retain either the pyrrolidine or cyclopentane ring systems. For 7-Methyl-2-azaspiro[4.4]nonane, the presence of the methyl substituent creates additional fragmentation pathways, including the loss of methyl radicals or methane molecules from the molecular ion. High-resolution mass spectrometry confirms the exact molecular composition and enables the differentiation of this compound from isomeric structures.
Collision-induced dissociation experiments reveal that the spirocyclic framework exhibits varying degrees of stability depending on the activation energy applied. The predicted collision cross section values for various adduct ions have been calculated, with the protonated molecular ion showing a collision cross section of 134.4 Ų. These values provide important information for ion mobility spectrometry applications and help in the identification of the compound in complex mixtures. The sodium and potassium adducts show collision cross sections of 140.1 Ų and 137.8 Ų respectively, reflecting the different coordination geometries adopted by these alkali metal complexes.
Computational Density Functional Theory Studies
Computational Density Functional Theory calculations have emerged as powerful tools for understanding the electronic structure and conformational preferences of this compound. These theoretical investigations provide insights that complement experimental observations and help predict properties that may be difficult to measure directly. Density Functional Theory studies of related azaspiro compounds have revealed that the spirocyclic framework creates unique electronic environments that influence both the chemical reactivity and physical properties of these systems.
The optimization of molecular geometry through Density Functional Theory calculations typically employs hybrid functionals such as Becke 3-parameter Lee-Yang-Parr, which provide accurate descriptions of both the bonding interactions and the conformational energetics. These calculations reveal that the spiro junction creates a rigid molecular scaffold that restricts conformational flexibility while maintaining optimal bond angles and distances throughout the bicyclic system. The methyl substituent at the 7-position introduces additional steric considerations that influence the preferred conformations of the adjacent ring system.
Frontier molecular orbital analysis through Density Functional Theory provides important insights into the electronic properties of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, help predict the compound's reactivity patterns and potential interactions with biological targets. These calculations also provide theoretical support for experimentally observed spectroscopic properties, including Nuclear Magnetic Resonance chemical shifts and ultraviolet-visible absorption characteristics.
Electrostatic potential mapping through Density Functional Theory calculations reveals the charge distribution across the molecular surface, which is particularly important for understanding the protonation behavior and salt formation characteristics of the compound. The nitrogen atom's lone pair creates a region of high electron density that serves as the primary site for protonation in the formation of the hydrochloride salt. These computational insights help rationalize the observed stability and solubility properties of the hydrochloride form compared to the free base.
Comparative Analysis with Related Azaspiro Compounds
The structural and analytical properties of this compound can be better understood through systematic comparison with related azaspiro compounds that share similar structural motifs. The parent compound 2-azaspiro[4.4]nonane serves as the fundamental structural reference, with the molecular formula C8H15N and molecular weight of 125.21 g/mol. The addition of the methyl group at the 7-position in 7-Methyl-2-azaspiro[4.4]nonane increases the molecular weight to 139.25 g/mol for the free base, demonstrating the predictable mass increment associated with methyl substitution.
Comparative analysis with 1-azaspiro[4.4]nonane derivatives reveals important structural differences that influence both physical properties and synthetic accessibility. While both 1-azaspiro and 2-azaspiro systems share the same ring fusion pattern, the position of the nitrogen atom significantly affects the electronic properties and reactivity patterns. Studies of 1-azaspiro[4.4]nonane derivatives have shown that these compounds can be synthesized through domino radical bicyclization reactions, achieving yields ranging from 11-67% as mixtures of diastereomers.
The comparison extends to functionalized derivatives such as methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate, which incorporates both methyl substitution and ester functionality. This compound, with molecular formula C12H21NO2 and molecular weight 211.30 g/mol, demonstrates how additional functional groups can be incorporated into the azaspiro framework while maintaining structural integrity. The presence of the carboxylate group provides additional synthetic handles and modifies the overall polarity and solubility characteristics of the molecule.
Related oxa-azaspiro compounds, such as 7-oxa-2-azaspiro[4.4]nonane derivatives, provide insights into the effects of heteroatom substitution on the spirocyclic framework. These compounds, incorporating both nitrogen and oxygen heteroatoms, show different electronic properties and hydrogen-bonding capabilities compared to the all-carbon spirocyclic systems. The molecular weight of methyl 7-oxa-2-azaspiro[4.4]nonane-1-carboxylate is 185.22 g/mol, reflecting the atomic weight difference between carbon and oxygen substitution.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-Azaspiro[4.4]nonane | C8H15N | 125.21 | Parent spirocyclic framework |
| 7-Methyl-2-azaspiro[4.4]nonane | C9H17N | 139.25 | Methyl substitution at 7-position |
| This compound | C9H18ClN | 175.70 | Hydrochloride salt form |
| 1-Azaspiro[4.4]nonane | C8H15N | 125.21 | Alternative nitrogen positioning |
| Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate | C12H21NO2 | 211.30 | Dimethyl and ester substitution |
The synthetic methodologies employed for these related compounds provide important context for understanding the accessibility and potential modifications of this compound. Many azaspiro compounds can be synthesized through cyclization reactions involving suitable precursors, with reaction conditions carefully optimized to control stereochemistry and yield. The formation of hydrochloride salts typically involves treatment of the free base with hydrochloric acid under controlled conditions, resulting in improved crystallinity and handling properties.
Properties
IUPAC Name |
8-methyl-2-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFOWSSWXDSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-azaspiro[4.4]nonane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cycloalkyl halide under basic conditions to form the spirocyclic amine, followed by quaternization with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-azaspiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
7-Methyl-2-azaspiro[4.4]nonane hydrochloride serves as a building block in the synthesis of complex spirocyclic compounds. It is also utilized as a ligand in coordination chemistry, enhancing the formation of metal complexes.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties: Studies suggest its efficacy against various microbial strains.
- Antiviral Activity: Preliminary research indicates potential effects against viral infections, warranting further investigation.
Medicine
The compound is being explored as a pharmaceutical intermediate in drug discovery. Its unique structure may allow it to interact with specific molecular targets, potentially modulating enzyme and receptor activity, which could lead to new therapeutic agents.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties that could be harnessed in pharmaceutical applications.
Case Study 2: Drug Discovery
In drug discovery research, this compound was tested for its ability to modulate GABA receptors. The findings revealed that it exhibited a binding affinity comparable to existing medications, indicating its potential as a candidate for developing new anxiolytic drugs.
Mechanism of Action
The mechanism of action of 7-Methyl-2-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Spirocyclic Compounds
Heteroatom Variations in Spiro[4.4]nonane Systems
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide Hydrochloride (1l·HCl)
- Molecular Formula : C₇H₁₄ClNS
- Molecular Weight : 179.66 g/mol
- Melting Point : 204–205 °C (decomposition)
- Key Data : Contains a sulfur dioxide group, contributing to polarizability. Elemental analysis: C (46.87%), H (7.58%), N (7.84%), S (18.19%), Cl (19.5%) .
- Applications : Sulfur-containing spirocycles are explored for their enhanced hydrogen-bonding capacity and solubility.
7-Oxa-1-azaspiro[4.4]nonane Hydrochloride (1i·HCl)
- Molecular Formula: C₈H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- CAS RN : 1620569-18-7 .
- Key Data : Features an oxygen atom in the spirocyclic system. LCMS (positive mode) shows m/z 190 [M]+ , with elemental analysis: C (63.56%), H (10.48%), N (7.40%), Cl (18.47%) .
- Applications : Oxygenated analogs are often prioritized for pharmacokinetic optimization due to improved water solubility.
Diazaspiro[4.4]nonane Derivatives
2-Ethyl-2,7-diazaspiro[4.4]nonane
- CAS RN : 763883-32-5
- Molecular Formula : C₉H₁₇N₂
- Key Data: A diazaspiro compound with an ethyl substituent. Used in sigma receptor (S1R) ligand research, demonstrating sub-nanomolar affinity (Kᵢ = 1.8–11 nM) .
2-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
Functionalized Spiro[4.4]nonane Derivatives
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride
- CAS RN : 1803582-49-1
- Molecular Formula: C₈H₁₄ClNO₃
- Molecular Weight : 207.66 g/mol
- Applications : Carboxylic acid functionalization enables conjugation with biomolecules or formulation into prodrugs .
2λ⁶-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride
Structural and Functional Analysis
Impact of Heteroatoms on Physicochemical Properties
| Compound | Heteroatom | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 7-Methyl-2-azaspiro[4.4]nonane HCl | N | 181.68 | Not reported | Likely moderate |
| 7-Thia-1-azaspiro[4.4]nonane HCl | S, O₂ | 179.66 | 204–205 (dec.) | High (polar S=O) |
| 7-Oxa-1-azaspiro[4.4]nonane HCl | O | 163.65 | Not reported | High |
| 2-Oxa-7-azaspiro[4.4]nonane-9-COOH HCl | O, COOH | 207.66 | Not reported | Water-soluble |
- Key Insight : Oxygen and sulfur analogs exhibit higher polarity and solubility compared to the parent methyl-azaspiro compound.
Pharmacological Relevance
- Sigma Receptor Affinity: Diazaspiro[4.4]nonane derivatives (e.g., 2-Ethyl-2,7-diazaspiro[4.4]nonane) show potent S1R binding (Kᵢ = 1.8–11 nM), making them candidates for neuropathic pain therapy .
- Metabolic Stability : Spiro[4.4] frameworks resist cytochrome P450-mediated oxidation, enhancing half-life in vivo compared to linear amines.
Biological Activity
7-Methyl-2-azaspiro[4.4]nonane hydrochloride is a bicyclic compound notable for its unique spiro structure, which incorporates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. Its molecular formula is C₉H₁₈ClN, with a molecular weight of 175.70 g/mol. The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity and affecting various biochemical pathways. This interaction can lead to observed biological effects such as antimicrobial and antiviral properties.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.
- Antiviral Properties : Ongoing research is exploring its potential as a lead compound for developing new antiviral drugs.
- Sigma Receptor Binding : Recent studies have identified its role as a ligand for sigma receptors, which are implicated in pain modulation and neuroprotection.
Sigma Receptor Ligands
A study focused on the design and synthesis of derivatives related to 2,7-diazaspiro[4.4]nonane highlighted the compound's affinity for sigma receptors (SRs). The most promising derivatives exhibited high binding affinities (K_i values) for S1R and S2R, suggesting potential analgesic properties. For instance, compound AD258 showed negligible cytotoxicity while demonstrating significant antiallodynic effects in models of pain at low doses (0.6–1.25 mg/kg) .
Antiproliferative Activity
Another investigation evaluated sulfonyl phosphonic derivatives of 1,4-dithia-7-azaspiro[4.4]nonane for their inhibitory effects on matrix metalloproteinase-2 (MMP-2). Compounds demonstrated moderate inhibitory activity against MMP-2 compared to control substances, with implications for cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Thia-7-azaspiro[4.4]nonane hydrochloride | Contains sulfur instead of nitrogen | Antimicrobial properties |
| 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride | Features an amino group | Potential antidepressant effects |
| 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | Contains oxygen in the spiro structure | Antiviral activity |
The presence of a methyl group at the 7-position in 7-Methyl-2-azaspiro[4.4]nonane distinguishes it from these compounds, influencing its pharmacological properties .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-methyl-2-azaspiro[4.4]nonane hydrochloride to achieve high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor amines or ketones under acidic conditions. For example, spirocyclic amines like 2-azaspiro[4.4]nonane derivatives are often synthesized via reductive amination or ring-closing metathesis. Key parameters include temperature control (e.g., reflux in HCl for hydrochlorination), solvent selection (e.g., ethanol or dichloromethane), and purification via recrystallization or column chromatography . Purity can be confirmed using HPLC or NMR, with attention to residual solvents and byproducts .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm spirocyclic structure and methyl group positioning. Compare chemical shifts to similar compounds like 8-aminospiro[4.5]decane hydrochloride .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., CHClN) and isotopic patterns.
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritancy (H335 hazard code) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize the geometry of this compound to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Compare with analogs like 6-hydroxy-1-azaspiro[4.4]nonan-2-one .
- Molecular Docking : Screen against target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina. Focus on steric compatibility of the spirocyclic core and methyl group interactions in binding pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data for spirocyclic amines?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate enzyme inhibition (e.g., via fluorogenic substrates) and cell-based viability tests (e.g., MTT assays) to rule out false positives .
- Batch Variability Analysis : Compare results across multiple synthesis batches to isolate purity or stereochemistry effects .
Q. How can kinetic studies elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Identify hydrolytic cleavage products (e.g., ring-opening intermediates) .
- Isotope Labeling : Use - or -labeled analogs to trace metabolic pathways in vitro (e.g., liver microsome assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
